

Application Notes and Protocols: Numidargistat

In Vivo Experimental Protocol for Mouse Models

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Compound of Interest

Compound Name: Numidargistat

Cat. No.: B609684

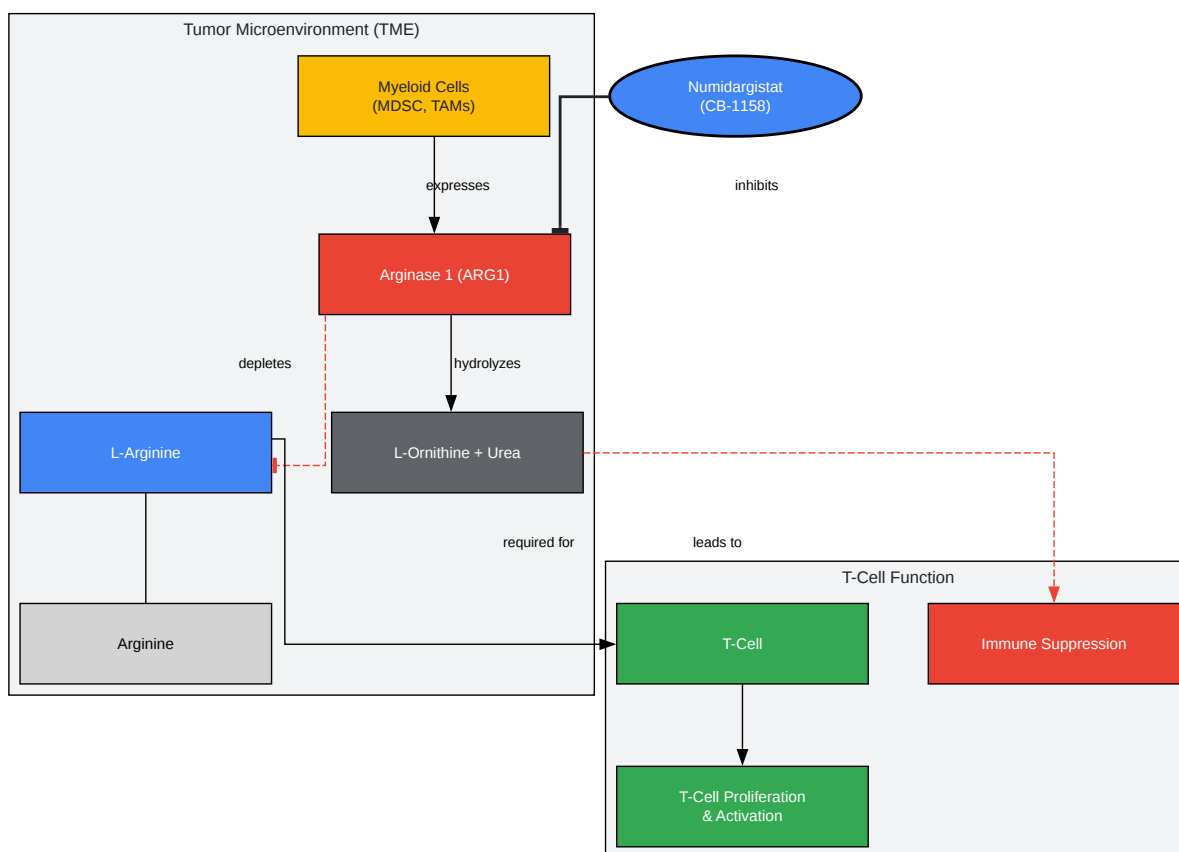
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Numidargistat**, also known as CB-1158 or INCB01158, is a first-in-class, potent, and orally bioavailable small-molecule inhibitor of the enzyme arginase.[1][2][3] Arginase is a critical enzyme in the tumor microenvironment (TME) that suppresses the anti-tumor immune response by depleting L-arginine, an amino acid essential for T-cell proliferation and function.[3][4] By inhibiting arginase, **Numidargistat** aims to restore L-arginine levels, enhance anti-tumor immunity, and inhibit tumor growth.[3][5] These application notes provide a detailed protocol for utilizing **Numidargistat** in preclinical syngeneic mouse models to evaluate its efficacy as a monotherapy and in combination with other anti-cancer agents.

Mechanism of Action

In the TME, myeloid cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) express high levels of arginase 1 (ARG1).[4] ARG1 catalyzes the hydrolysis of L-arginine into L-ornithine and urea, thereby depleting the extracellular L-arginine pool.[4] T-cells are dependent on extracellular L-arginine for their activation and proliferation.[4] L-arginine deprivation leads to the downregulation of the CD3ζ chain of the T-cell receptor complex, impairing T-cell function and proliferation.[6] **Numidargistat** is a potent inhibitor of both human arginase 1 (ARG1) and arginase 2 (ARG2), blocking this immunosuppressive mechanism.[1][7] This action restores local L-arginine concentrations, promoting T-cell-mediated anti-tumor immunity.[3]



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Caption: Numidargistat mechanism of action in the TME.

Quantitative Data Summary

Numidargistat has been characterized by its potent inhibitory activity against recombinant and native arginase from various sources.

| Target Enzyme | Source | IC50 (nM) |
|-------------------|--------------------------|-----------|
| Arginase 1 (ARG1) | Recombinant Human | 86[1][7] |
| Arginase 2 (ARG2) | Recombinant Human | 296[1][7] |
| Native Arginase 1 | Human Granulocyte Lysate | 178[1][7] |
| Native Arginase 1 | Human Erythrocyte Lysate | 116[1][7] |
| Native Arginase 1 | Human Hepatocyte Lysate | 158[1][7] |
| Native Arginase 1 | Cancer Patient Plasma | 122[1][7] |

Experimental Protocols

Materials and Reagents

- Compound: **Numidargistat** (CB-1158)
- Vehicle (Oral Gavage): Sterile Water[1] or a formulation of DMSO, PEG300, Tween-80, and Saline.[1]
- Cell Lines (Syngeneic Models):
 - CT26 (Colon Carcinoma, BALB/c mice)[1]
 - 4T1 (Mammary Carcinoma, BALB/c mice)[1]
 - LLC (Lewis Lung Carcinoma, C57BL/6 mice)[1]
 - B16-F10 (Melanoma, C57BL/6 mice)[4]
- Animals: Female BALB/c or C57BL/6 mice, 6-8 weeks old.
- Combination Agents (Optional):

- Anti-PD-L1 antibody[1]
- Gemcitabine[1]
- General Supplies: Sterile syringes and needles, oral gavage needles, calipers, cell culture reagents, etc.

Preparation of Numidargistat Formulation

For reliable experimental results, it is recommended to prepare the working solution freshly on the same day of use.[1]

Method 1: Water Vehicle

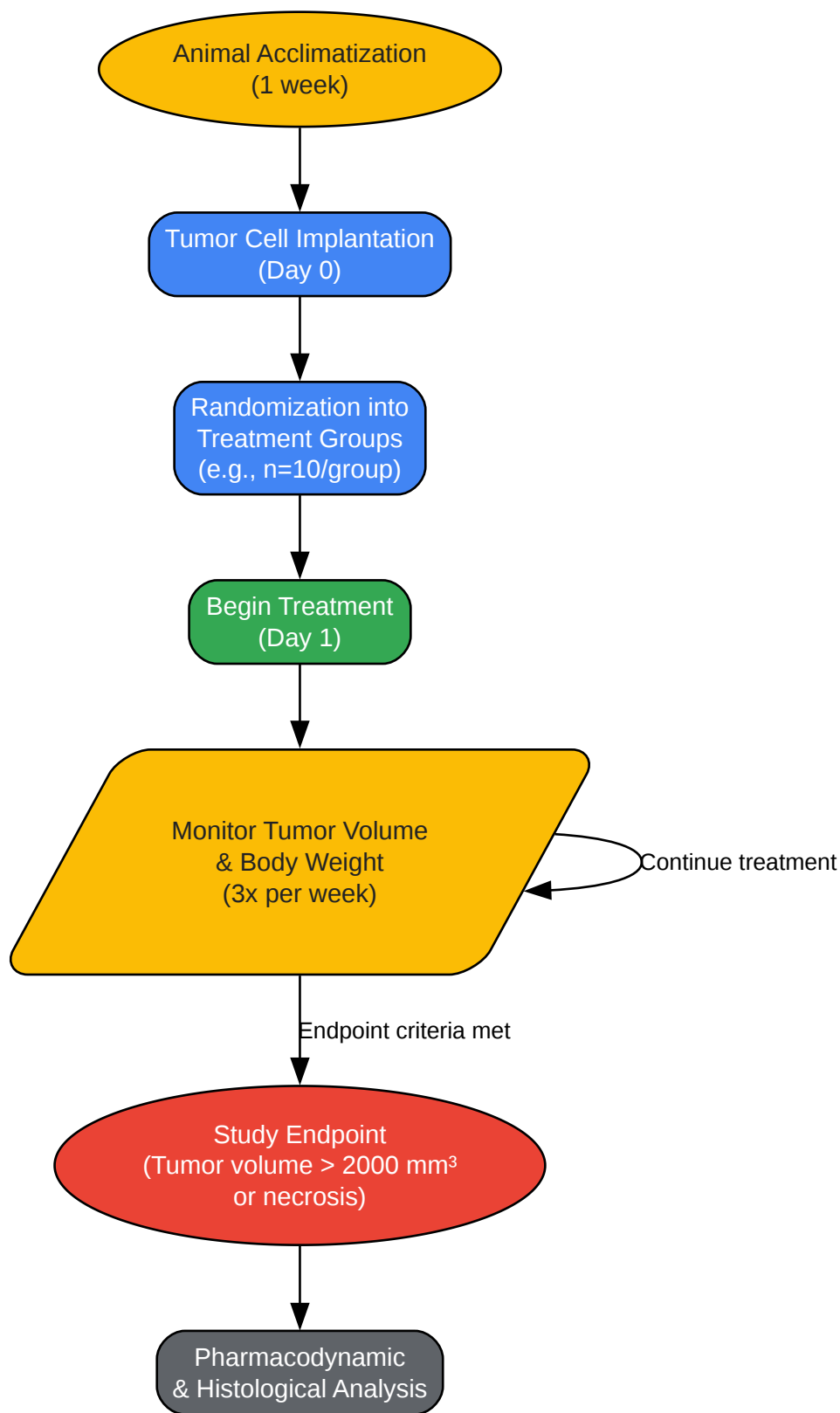
- For studies where **Numidargistat** is administered in water, ensure the compound is adequately suspended or dissolved to achieve a homogenous mixture for accurate dosing. [1]

Method 2: DMSO/PEG300/Tween-80/Saline Vehicle This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]

- Prepare a stock solution of **Numidargistat** in DMSO (e.g., 25.0 mg/mL).[1]
- To prepare 1 mL of the final working solution, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300 and mix thoroughly.[1]
- Add 50 μ L of Tween-80 to the mixture and mix again.[1]
- Add 450 μ L of Saline (0.9% NaCl) to reach the final volume of 1 mL and mix until a clear solution is formed.[1]

Syngeneic Mouse Model Workflow

The following is a general workflow for establishing tumor models to test the efficacy of **Numidargistat**.



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Caption: General experimental workflow for in vivo efficacy studies.

Protocol for Tumor Implantation:

- Cell Culture: Culture tumor cells according to standard protocols. Harvest cells during the logarithmic growth phase and ensure high viability (>95%).
- Subcutaneous (s.c.) Implantation (CT26, LLC, B16):
 - Resuspend 1×10^6 cells in 100-200 μ L of sterile PBS or serum-free media.[\[1\]](#)
 - Inject the cell suspension subcutaneously into the right flank of the mouse.[\[1\]](#)
- Orthotopic Implantation (4T1):
 - Resuspend 1×10^5 cells in an appropriate volume of sterile PBS.[\[1\]](#)
 - Inject the cell suspension into the mammary fat pad.[\[1\]](#)

Dosing and Administration (Monotherapy)

- Dose: 100 mg/kg.[\[1\]](#)[\[7\]](#)
- Route of Administration: Oral gavage (p.o.).[\[1\]](#)
- Dosing Frequency: Twice per day (BID).[\[1\]](#)
- Treatment Start: Begin dosing on day 1 (one day after tumor implantation).[\[1\]](#)
- Control Group: Administer the corresponding vehicle on the same schedule.[\[1\]](#)

Combination Therapy Protocols

Numidargistat has shown enhanced anti-tumor activity when combined with checkpoint inhibitors or chemotherapy.[\[1\]](#)[\[5\]](#)

| Combination Agent | Mouse Model | Dose & Route | Dosing Schedule |
|-------------------|-------------|----------------|-----------------------------|
| Anti-PD-L1 | CT26 | 5 mg/kg, i.p. | Days 5, 7, 9, 11, 13, 15[1] |
| Gemcitabine | CT26 | 50 mg/kg, i.p. | Days 10 and 16[1] |
| Gemcitabine | LLC | 60 mg/kg, i.p. | Days 6 and 10[1] |
| Anti-CTLA-4 | 4T1 | 5 mg/kg, i.p. | Days 2, 5, 8[7] |
| Anti-PD-1 | 4T1 | 5 mg/kg, i.p. | Days 3, 6, 9[7] |

Note: **Numidargistat** is administered at 100 mg/kg p.o. BID starting on Day 1 in all combination studies.[1]

Efficacy Assessment

- Tumor Growth Monitoring: Measure tumor dimensions using digital calipers three times per week. Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$. [1]
- Body Weight: Record the body weight of each animal three times per week as an indicator of general health and treatment-related toxicity.[1]
- Study Endpoints: Euthanize mice when tumors become necrotic or reach a predetermined volume, typically 2000 mm³. [1][7]

Pharmacodynamic (PD) Analysis

To confirm the mechanism of action of **Numidargistat**, PD studies can be performed on samples collected at the study endpoint.

- Immune Cell Infiltration: Tumors can be harvested, dissociated into single-cell suspensions, and analyzed by flow cytometry to quantify changes in tumor-infiltrating immune cells, such as an increase in cytotoxic T-cells and a decrease in myeloid cells. [1][7]
- Plasma Arginine Levels: Collect blood samples to measure plasma L-arginine concentrations via mass spectrometry to confirm systemic target engagement.[4]

Toxicity Assessment

While specific toxicology studies for **Numidargistat** are not detailed in the provided literature, a general assessment of toxicity is crucial during efficacy studies.

- Clinical Observations: Monitor animals daily for any signs of toxicity, including changes in posture, activity, grooming, or labored breathing.[8]
- Body Weight Loss: Significant body weight loss (>15-20%) is a key indicator of toxicity and may require a dosing holiday or euthanasia.[9]
- Gross Necropsy: At the end of the study, major organs can be collected for weight analysis and histopathological examination to identify any treatment-related toxicities.[10]

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